molecular formula C14H16N2O6S B12512796 2-[[2-[(Ethoxycarbonylamino)-oxomethyl]-3-oxobut-1-enyl]amino]-3-thiophenecarboxylic acid methyl ester

2-[[2-[(Ethoxycarbonylamino)-oxomethyl]-3-oxobut-1-enyl]amino]-3-thiophenecarboxylic acid methyl ester

Cat. No.: B12512796
M. Wt: 340.35 g/mol
InChI Key: IZRVFQBOANBCMQ-UHFFFAOYSA-N
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Description

METHYL 2-[(2-{[(ETHOXYCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C14H16N2O6S

Properties

Molecular Formula

C14H16N2O6S

Molecular Weight

340.35 g/mol

IUPAC Name

methyl 2-[[2-(ethoxycarbonylcarbamoyl)-3-hydroxybut-2-enylidene]amino]thiophene-3-carboxylate

InChI

InChI=1S/C14H16N2O6S/c1-4-22-14(20)16-11(18)10(8(2)17)7-15-12-9(5-6-23-12)13(19)21-3/h5-7,17H,4H2,1-3H3,(H,16,18,20)

InChI Key

IZRVFQBOANBCMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NC1=C(C=CS1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-{[(ETHOXYCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of thiophene-3-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with an appropriate amine to introduce the amino group, followed by further reactions to introduce the ethoxycarbonyl and oxobut-1-en-1-yl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2-{[(ETHOXYCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

METHYL 2-[(2-{[(ETHOXYCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 2-[(2-{[(ETHOXYCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[(2-{[(METHOXYCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE
  • METHYL 2-[(2-{[(PROPYLCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE

Uniqueness

METHYL 2-[(2-{[(ETHOXYCARBONYL)AMINO]CARBONYL}-3-OXOBUT-1-EN-1-YL)AMINO]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions .

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